

Keverprazan: A Technical Guide to Synthesis and Chemical Characterization

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Compound of Interest

Compound Name: Keverprazan

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Introduction

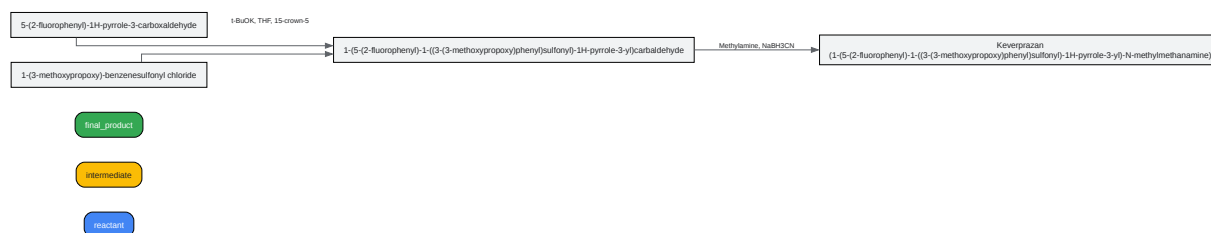
Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that has been approved for the treatment of reflux esophagitis and duodenal ulcers.[1][2][3] Developed as an alternative to traditional proton pump inhibitors (PPIs), **Keverprazan** offers a distinct mechanism of action by competitively and reversibly inhibiting the gastric H⁺/K⁺-ATPase (proton pump).[2] This technical guide provides an in-depth overview of the synthesis and chemical characterization of **Keverprazan**, designed for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Synthesis of Keverprazan

The synthesis of **Keverprazan** involves a multi-step process, beginning with the preparation of key intermediates followed by their coupling and subsequent functional group manipulation to yield the final active pharmaceutical ingredient. A representative synthetic route is detailed below.[4]

Synthetic Pathway

The synthesis begins with the preparation of two key fragments: 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde and 1-(3-methoxypropoxy)-benzenesulfonyl chloride. These intermediates are then coupled, and the resulting aldehyde is converted to the final methylamine derivative.



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Caption: Synthetic pathway of **Keverprazan**.

Experimental Protocols

Step 1: Synthesis of 1-(5-(2-fluorophenyl)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-yl)carbaldehyde[4]

- To a solution of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde (1.04 mmol) in anhydrous tetrahydrofuran (THF) (5 mL), potassium tert-butoxide (t-BuOK) (2.08 mmol) is added at 0°C.
- The mixture is stirred at 0°C for 30 minutes.
- Following the initial stirring, 15-crown-5 (2.08 mmol) and 1-(3-methoxypropoxy)-benzenesulfonyl chloride (2.08 mmol) are added to the reaction mixture.

- The mixture is then allowed to warm to room temperature and is stirred for an additional 90 minutes.
- Upon completion, the reaction is quenched with ice water (50 g).
- The product is extracted with ethyl acetate (3 x 50 mL).
- The combined organic phases are dried and concentrated to yield the intermediate aldehyde.

Step 2: Synthesis of **Keverprazan**[\[4\]](#)

- The aldehyde intermediate from the previous step is dissolved in a suitable solvent.
- Methylamine is added, followed by sodium cyanoborohydride (NaBH_3CN) to facilitate reductive amination.
- The reaction is stirred for 60 minutes.
- The reaction is quenched with ice water (30 g).
- The final product is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are dried, concentrated, and purified using column chromatography to yield **Keverprazan** as a white solid.

Chemical Characterization

A comprehensive characterization is essential to confirm the identity, purity, and physicochemical properties of the synthesized **Keverprazan**.

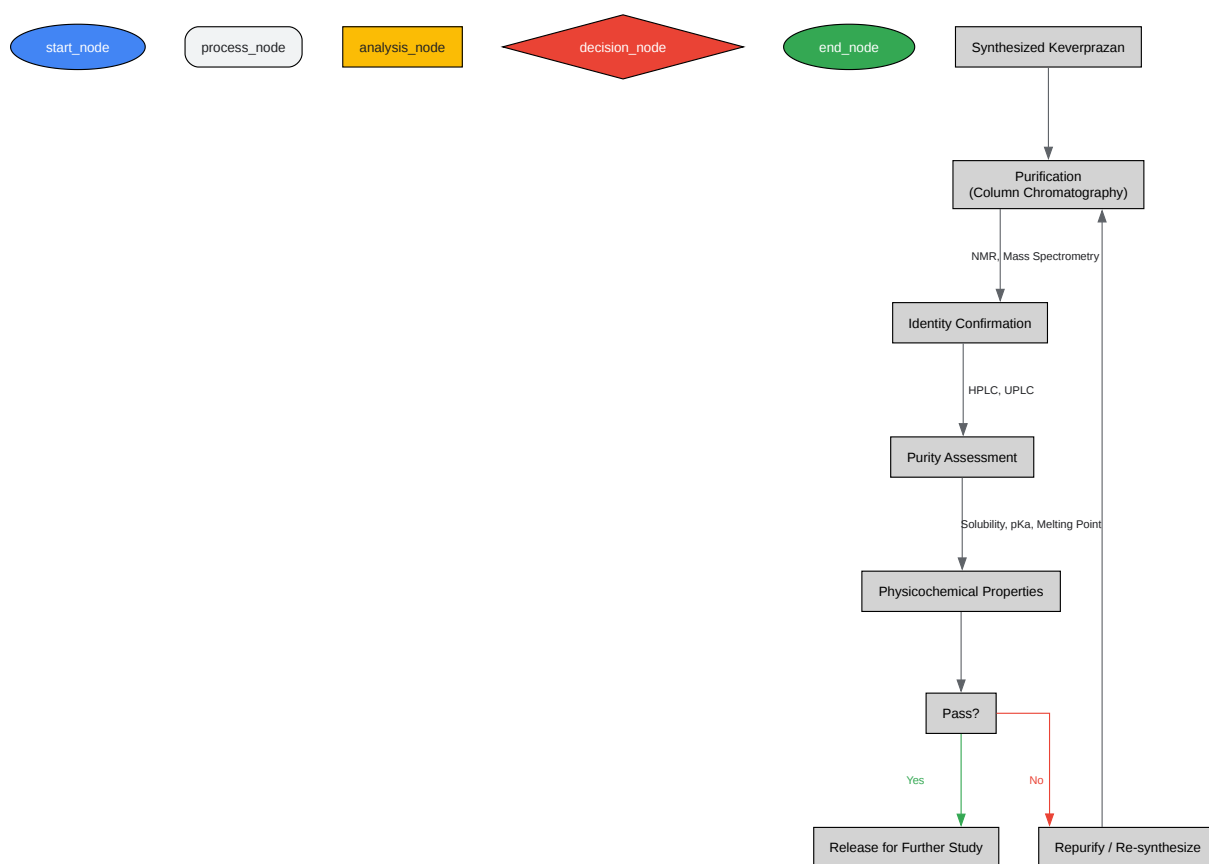
Physicochemical Properties

The following table summarizes the key physicochemical properties of **Keverprazan**.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₅ FN ₂ O ₄ S	PubChem[5]
Molecular Weight	432.5 g/mol	PubChem[5]
IUPAC Name	1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine	PubChem[5]
XLogP3	3.2	PubChem[5]
Hydrogen Bond Donor Count	1	PubChem[5]
Hydrogen Bond Acceptor Count	6	PubChem[5]
Rotatable Bond Count	8	PubChem[5]
Topological Polar Surface Area	77.9 Å ²	PubChem[5]
Solubility	Better water solubility compared to vonoprazan	Clinical Trial Data[1]

Analytical Characterization Workflow

The characterization of a newly synthesized batch of **Keverprazan** follows a structured workflow to ensure its quality and suitability for further studies.



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